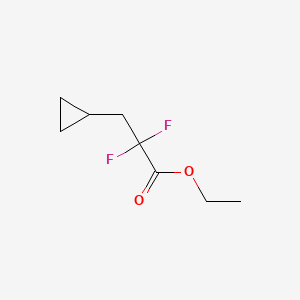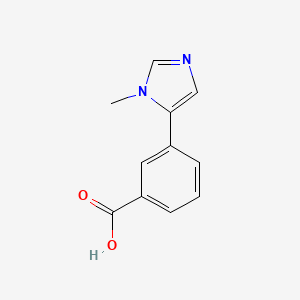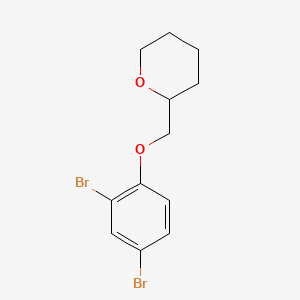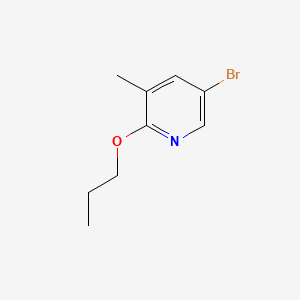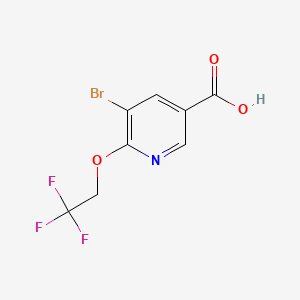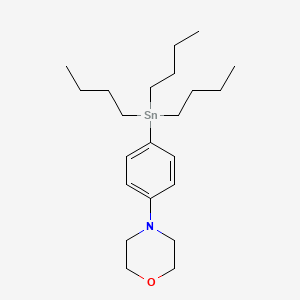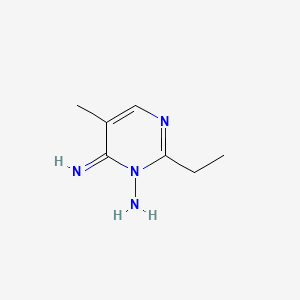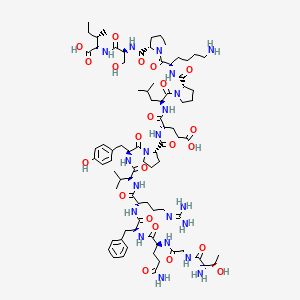
L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve identifying the peptide sequence and any known functions or roles in biological systems.
Synthesis Analysis
This would involve detailing the methods used to synthesize the peptide, which could include solid-phase peptide synthesis or recombinant DNA technology.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the peptide.Chemical Reactions Analysis
This would involve studying any known reactions that the peptide undergoes, which could include interactions with other molecules or changes in response to different conditions.Physical And Chemical Properties Analysis
This would involve studying properties like the peptide’s solubility, stability, and reactivity.Safety And Hazards
This would involve identifying any known risks associated with handling or using the peptide, as well as appropriate safety precautions.
Zukünftige Richtungen
This would involve discussing potential areas for future research, such as new applications for the peptide or unanswered questions about its function or properties.
I hope this general outline is helpful, and I apologize for not being able to provide more specific information on the peptide you’re interested in. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H126N20O22/c1-8-45(6)66(80(122)123)98-71(113)57(42-102)96-74(116)60-24-15-35-99(60)77(119)53(20-12-13-33-82)92-73(115)59-23-17-36-100(59)78(120)55(38-43(2)3)94-68(110)52(30-32-63(107)108)91-72(114)58-22-16-37-101(58)79(121)56(40-48-25-27-49(104)28-26-48)95-76(118)65(44(4)5)97-69(111)50(21-14-34-87-81(85)86)90-70(112)54(39-47-18-10-9-11-19-47)93-67(109)51(29-31-61(83)105)89-62(106)41-88-75(117)64(84)46(7)103/h9-11,18-19,25-28,43-46,50-60,64-66,102-104H,8,12-17,20-24,29-42,82,84H2,1-7H3,(H2,83,105)(H,88,117)(H,89,106)(H,90,112)(H,91,114)(H,92,115)(H,93,109)(H,94,110)(H,95,118)(H,96,116)(H,97,111)(H,98,113)(H,107,108)(H,122,123)(H4,85,86,87)/t45-,46+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-,65-,66-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDZISZNTCXHDM-KEDROYBBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H126N20O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745549 |
Source


|
| Record name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1732.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
CAS RN |
145204-53-1 |
Source


|
| Record name | L-Threonylglycyl-L-glutaminyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-prolyl-L-alpha-glutamyl-L-leucyl-L-prolyl-L-lysyl-L-prolyl-L-seryl-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

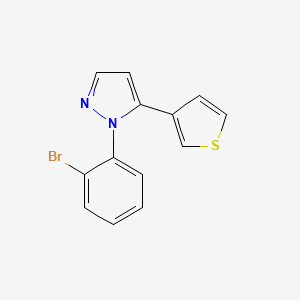
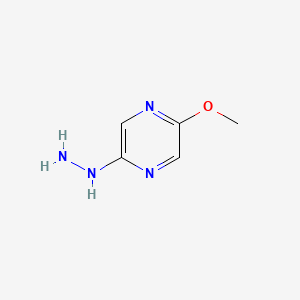
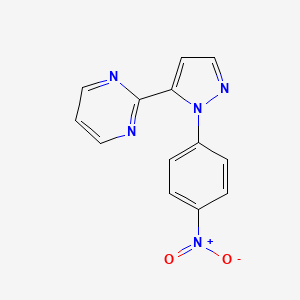
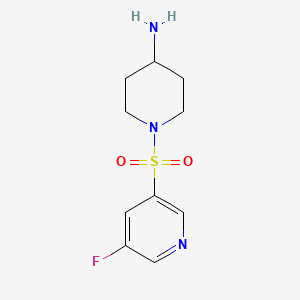
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)

